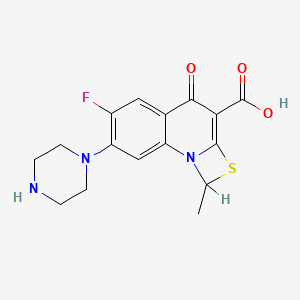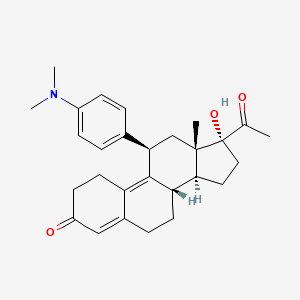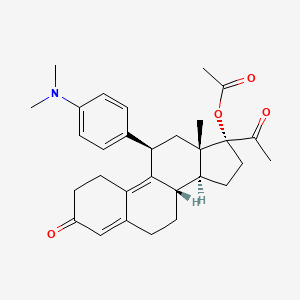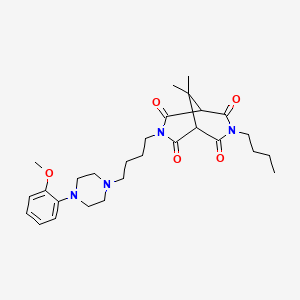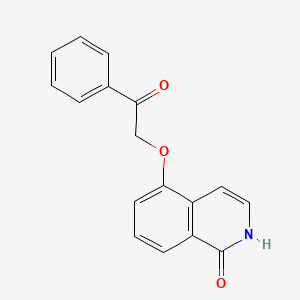
UPF 1069
Overview
Description
UPF 1069 is a compound known for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a derivative of isoquinolinone and has shown significant selectivity for PARP-2 over PARP-1.
Mechanism of Action
Target of Action
UPF 1069 primarily targets Poly (ADP-ribose) polymerases (PARPs) , specifically PARP-1 and PARP-2 . PARPs are a family of proteins involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound acts as a PARP inhibitor , with IC50 values of 8 μM for PARP-1 and 0.3 μM for PARP-2 . It reduces the residual PARP activity by approximately 80% in PARP-1-deficient fibroblasts, but only slightly inhibits the enzymic activity in wild-type fibroblasts .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by this compound affects the DNA repair pathways . PARPs play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound can disrupt these repair processes, leading to the accumulation of DNA damage .
Result of Action
The inhibition of PARP-1 and PARP-2 by this compound has significant molecular and cellular effects. It markedly enhances CA1 hippocampal damage and exacerbates oxygen-glucose deprivation (OGD) damage in organotypic hippocampal slices . This compound alleviates the damage caused by ogd in mixed cortical cell cultures, showing a potent neuroprotective activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen-glucose deprivation (OGD) conditions can modulate the compound’s effects on cell damage
Biochemical Analysis
Biochemical Properties
UPF 1069 interacts with the enzymes PARP-1 and PARP-2, inhibiting their activity . The IC50 values for PARP-1 and PARP-2 are 8 and 0.3 μM, respectively . This interaction reduces the residual PARP activity by approximately 80% in PARP-1-deficient fibroblasts .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it markedly enhances CA1 hippocampal damage . This compound alleviates the damage caused by oxygen-glucose deprivation (OGD) in mixed cortical cell cultures, showing a potent neuroprotective activity .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of PARP-1 and PARP-2 . By inhibiting these enzymes, this compound can reduce the residual PARP activity in cells, thereby influencing various cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to exacerbate oxygen-glucose deprivation (OGD) damage in organotypic hippocampal slices
Preparation Methods
The synthesis of UPF 1069 involves the preparation of isoquinolinone derivatives. One common synthetic route includes the reaction of 5-hydroxyisoquinoline with phenacyl bromide in the presence of a base to yield 5-(2-oxo-2-phenylethoxy)-1(2H)-isoquinolinone . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
UPF 1069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the isoquinolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the phenacyl group, can lead to the formation of various derivatives with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UPF 1069 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PARP enzymes, which are involved in DNA repair mechanisms.
Biology: The compound is used to investigate the role of PARP-2 in cellular processes, including apoptosis and neuroprotection.
Medicine: this compound has potential therapeutic applications in the treatment of diseases involving DNA damage, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs targeting PARP enzymes, contributing to the pharmaceutical industry’s efforts to create more effective treatments
Comparison with Similar Compounds
UPF 1069 is unique in its selectivity for PARP-2 over PARP-1, making it a valuable tool for studying the specific roles of these enzymes. Similar compounds include:
Olaparib: A well-known PARP inhibitor used in cancer therapy, but with less selectivity for PARP-2.
Rucaparib: Another PARP inhibitor with broader activity against multiple PARP enzymes.
Niraparib: A PARP inhibitor with applications in the treatment of ovarian cancer
These compounds share similar mechanisms of action but differ in their selectivity and clinical applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-phenacyloxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWMRRNGWSITSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648425 | |
| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048371-03-4 | |
| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1048371-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE](/img/structure/B1683373.png)
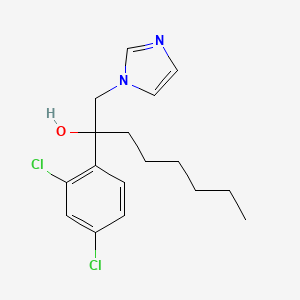
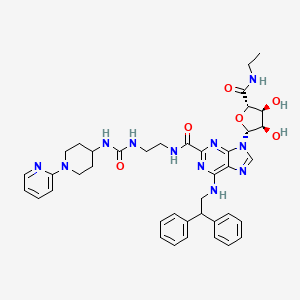
![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)
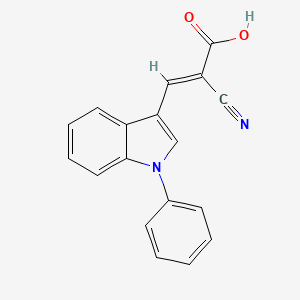
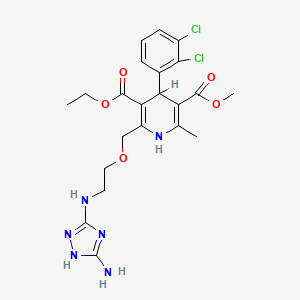
![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)
![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)
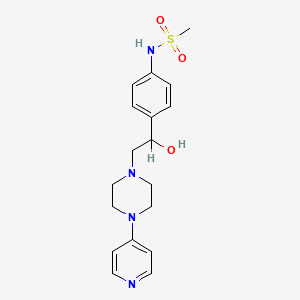
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)
